3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1185310-44-4
VCID: VC13436100
InChI: InChI=1S/C10H13Cl2N3/c11-6-8-2-1-5-15(7-8)10-4-3-9(12)13-14-10/h3-4,8H,1-2,5-7H2
SMILES: C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine

CAS No.: 1185310-44-4

Cat. No.: VC13436100

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine - 1185310-44-4

Specification

CAS No. 1185310-44-4
Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
IUPAC Name 3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine
Standard InChI InChI=1S/C10H13Cl2N3/c11-6-8-2-1-5-15(7-8)10-4-3-9(12)13-14-10/h3-4,8H,1-2,5-7H2
Standard InChI Key ZACPWYBDGKQDRB-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name is 3-chloro-6-[3-(chloromethyl)piperidin-1-yl]pyridazine, with a molecular formula of C₁₀H₁₃Cl₂N₃ and a molecular weight of 246.13 g/mol . Key structural features include:

  • A pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) substituted with chlorine at position 3.

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached to position 6 of the pyridazine.

  • A chloromethyl group (-CH₂Cl) at position 3 of the piperidine ring.

The SMILES notation (C1CC(CN(C1)C2=NN=C(C=C2)Cl)CCl) and InChIKey (ZACPWYBDGKQDRB-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .

Spectroscopic and Computational Data

  • NMR: Predicted signals include aromatic protons from the pyridazine ring (δ 7.5–8.5 ppm) and aliphatic protons from the piperidine and chloromethyl groups (δ 2.0–4.0 ppm) .

  • Mass Spectrometry: The molecular ion peak (m/z = 246.13) aligns with the molecular weight, with fragmentation patterns indicating cleavage of the chloromethyl group (m/z = 210) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step nucleophilic substitution reactions:

  • Formation of the pyridazine core: 3,6-Dichloropyridazine is reacted with piperidine derivatives under basic conditions to introduce the piperidine moiety.

  • Chloromethylation: The piperidine ring is functionalized with a chloromethyl group using chloromethylation agents such as chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids .

Example Protocol:
A mixture of 3,6-dichloropyridazine (1.0 equiv), 3-(chloromethyl)piperidine (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 60°C for 12 hours. The product is purified via column chromatography (yield: 65–70%).

Industrial-Scale Considerations

  • Solvent Optimization: DMF is preferred for its high polarity, which facilitates nucleophilic substitution.

  • Safety Measures: Due to the toxicity of chloromethylating agents, industrial processes employ closed systems and rigorous ventilation .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilitySoluble in DMF, DMSO; sparingly in H₂O
LogP2.8 (predicted)
StabilityStable under inert atmosphere

The chloromethyl group enhances lipophilicity, making the compound suitable for membrane penetration in biological systems .

Biological Activity and Applications

Agrochemical Applications

  • Fungicide Intermediate: Patents disclose related pyridazine-piperidine hybrids as intermediates in crop protection agents, targeting fungal pathogens like Botrytis cinerea .

Recent Research and Future Directions

Patent Activity

A 2024 patent (CN114761403A) highlights pyridazine-piperidine derivatives as fungicides, underscoring industrial interest in this structural class .

Knowledge Gaps

  • Toxicokinetics: No data on absorption, distribution, metabolism, or excretion.

  • Environmental Impact: Degradation pathways and ecotoxicity remain unstudied .

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